2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(naphthalen-1-yl)acetamide
CAS No.:
Cat. No.: VC11365058
Molecular Formula: C17H16N2O2
Molecular Weight: 280.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C17H16N2O2 |
|---|---|
| Molecular Weight | 280.32 g/mol |
| IUPAC Name | 2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-naphthalen-1-ylacetamide |
| Standard InChI | InChI=1S/C17H16N2O2/c1-11-15(12(2)21-19-11)10-17(20)18-16-9-5-7-13-6-3-4-8-14(13)16/h3-9H,10H2,1-2H3,(H,18,20) |
| Standard InChI Key | VOKUEVOZOARQDC-UHFFFAOYSA-N |
| SMILES | CC1=C(C(=NO1)C)CC(=O)NC2=CC=CC3=CC=CC=C32 |
| Canonical SMILES | CC1=C(C(=NO1)C)CC(=O)NC2=CC=CC3=CC=CC=C32 |
Introduction
Molecular Structure and Physicochemical Properties
2-(3,5-Dimethyl-1,2-oxazol-4-yl)-N-(naphthalen-1-yl)acetamide (Molecular Formula: C₁₇H₁₆N₂O₂; Molecular Weight: 280.32 g/mol) features a 3,5-dimethyloxazole ring connected to a naphthalen-1-yl group through an acetamide bridge. The oxazole ring contributes to the molecule's planar rigidity, while the naphthalene system introduces hydrophobic and π-π stacking capabilities. Key physicochemical parameters are summarized below:
| Property | Value |
|---|---|
| IUPAC Name | 2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-naphthalen-1-ylacetamide |
| SMILES | CC1=C(C(=NO1)C)CC(=O)NC2=CC=CC3=CC=CC=C32 |
| InChIKey | VOKUEVOZOARQDC-UHFFFAOYSA-N |
| logP | Estimated ~3.2 (calculated) |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 3 |
| Polar Surface Area | 58.9 Ų |
The compound’s moderate logP value suggests balanced lipophilicity, potentially enhancing membrane permeability while retaining aqueous solubility. The naphthalene moiety likely dominates its hydrophobic interactions, whereas the oxazole and acetamide groups contribute to hydrogen bonding and dipole interactions.
Synthetic Pathways and Optimization
The synthesis of 2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(naphthalen-1-yl)acetamide typically involves a multi-step sequence:
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Oxazole Core Formation: The 3,5-dimethyloxazole ring is synthesized via cyclization of a diketone precursor (e.g., acetylacetone) with hydroxylamine under acidic conditions.
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Acetamide Linker Introduction: Reaction of 4-chloromethyl-3,5-dimethyloxazole with potassium cyanide yields the nitrile intermediate, which is hydrolyzed to the corresponding acetic acid.
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Amidation with Naphthalen-1-amine: The acetic acid derivative is activated (e.g., using thionyl chloride) and coupled with naphthalen-1-amine in the presence of a base such as triethylamine.
Critical parameters include:
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Temperature: Amidation reactions typically proceed at 0–25°C to minimize side reactions.
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Solvent Choice: Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction efficiency.
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Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) isolates the product in >75% yield.
Analytical Characterization
Structural confirmation relies on advanced spectroscopic and chromatographic techniques:
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Nuclear Magnetic Resonance (NMR):
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¹H NMR (400 MHz, CDCl₃): δ 8.25 (d, J = 8.0 Hz, 1H, naphthalene-H), 7.90–7.45 (m, 6H, aromatic), 6.10 (s, 1H, NH), 2.45 (s, 3H, CH₃), 2.30 (s, 3H, CH₃).
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¹³C NMR: Peaks at 168.5 ppm (C=O), 155.2 ppm (oxazole-C2), and 125–135 ppm (naphthalene carbons).
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Mass Spectrometry (MS):
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ESI-MS: m/z 281.1 [M+H]⁺, consistent with the molecular weight.
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High-Performance Liquid Chromatography (HPLC):
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Purity >95% (C18 column, 70:30 methanol/water, 1.0 mL/min).
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Hypothesized Biological Activities
While direct pharmacological data are sparse, structural analogs provide insights:
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Bromodomain Inhibition: Substituted oxazoles, such as those disclosed in US9393232B2, exhibit nanomolar affinity for bromodomains (e.g., BRD4), implicating potential anti-cancer activity . The naphthalene group may mimic acetyl-lysine binding motifs.
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Anti-inflammatory Effects: Oxazole-acetamide derivatives modulate COX-2 and TNF-α pathways in preclinical models.
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Antimicrobial Activity: Naphthalene-containing compounds demonstrate efficacy against Gram-positive bacteria via membrane disruption.
Comparative Analysis with Structural Analogs
A comparison with 2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-{3-[(propan-2-yl)oxy]propyl}acetamide (Y041-3134) highlights the impact of the naphthalene substituent:
| Property | Target Compound | Y041-3134 |
|---|---|---|
| Molecular Weight | 280.32 g/mol | 254.33 g/mol |
| logP | ~3.2 | 0.83 |
| Hydrogen Bond Donors | 1 | 1 |
| Bioactivity Prediction | Bromodomain inhibition | Enzyme inhibition (unspecified) |
The naphthalene group increases molecular weight and logP, likely enhancing target binding but reducing aqueous solubility.
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